3-Bromo-5-(tert-butyl)-2-methoxybenzoic acid
Description
3-Bromo-5-(tert-butyl)-2-methoxybenzoic acid is a halogenated benzoic acid derivative with a molecular formula of C₁₂H₁₃BrO₃ (molecular weight ≈ 285.14 g/mol). Its structure features:
- A tert-butyl group at position 5, enhancing lipophilicity and metabolic stability.
- A methoxy group at position 2, influencing electronic properties and solubility .
The compound (CAS: 127425-80-3) is commercially available at 95–97% purity from suppliers such as CymitQuimica and AK Scientific . Notably, discrepancies exist in reported CAS numbers (e.g., 73469-59-7 in some sources), which may reflect supplier-specific nomenclature errors .
Properties
Molecular Formula |
C12H15BrO3 |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
3-bromo-5-tert-butyl-2-methoxybenzoic acid |
InChI |
InChI=1S/C12H15BrO3/c1-12(2,3)7-5-8(11(14)15)10(16-4)9(13)6-7/h5-6H,1-4H3,(H,14,15) |
InChI Key |
INRIKFUPYBAMQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(tert-butyl)-2-methoxybenzoic acid typically involves the bromination of 5-(tert-butyl)-2-methoxybenzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The reaction conditions often include solvents like chloroform or carbon tetrachloride and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(tert-butyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF), and catalysts like palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or water, and acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst, solvents like ether or ethanol.
Major Products
Substitution: Products like 3-amino-5-(tert-butyl)-2-methoxybenzoic acid or 3-thio-5-(tert-butyl)-2-methoxybenzoic acid.
Oxidation: Products like 3-bromo-5-(tert-butyl)-2-carboxybenzoic acid or 3-bromo-5-(tert-butyl)-2-formylbenzoic acid.
Reduction: Products like 5-(tert-butyl)-2-methoxybenzoic acid.
Scientific Research Applications
3-Bromo-5-(tert-butyl)-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(tert-butyl)-2-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and tert-butyl group can influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key structural analogs:
| Compound Name | Substituents | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| 3-Bromo-5-(tert-butyl)-2-methoxybenzoic acid | 3-Br, 5-tert-butyl, 2-OCH₃ | C₁₂H₁₃BrO₃ | 127425-80-3 | 285.14 | High lipophilicity, steric bulk |
| 5-Bromo-2-methoxybenzoic acid | 5-Br, 2-OCH₃ | C₈H₇BrO₃ | 2476-35-9 | 231.04 | Simpler structure, lacks tert-butyl |
| 3-Bromo-2-methoxybenzoic acid | 3-Br, 2-OCH₃ | C₈H₇BrO₃ | 101084-39-3 | 231.04 | Positional isomer of the above |
| 3-Bromo-5-tert-butyl-benzoic acid | 3-Br, 5-tert-butyl | C₁₁H₁₃BrO₂ | 794465-45-5 | 257.13 | Lacks methoxy group; increased acidity |
| 2-Bromo-3-(trifluoromethoxy)benzoic acid | 2-Br, 3-O(CF₃) | C₈H₄BrF₃O₃ | 1159512-46-5 | 285.02 | Trifluoromethoxy enhances electronegativity |
| 2-Methoxybenzoic acid | 2-OCH₃ | C₈H₈O₃ | 579-75-9 | 152.15 | Baseline analog; no halogen or alkyl |
Physicochemical Properties
- Solubility: The tert-butyl group in the target compound reduces water solubility compared to simpler analogs like 2-methoxybenzoic acid, which has log Cₛ values of 1.590 (1-octanol) and -1.360 (hexane) .
- Lipophilicity: The tert-butyl and bromo groups increase log P (octanol-water partition coefficient), making the compound more suitable for lipid-rich environments.
Key Differentiators and Research Implications
- Electronic Modulation : The methoxy group at position 2 donates electron density via resonance, contrasting with electron-withdrawing groups (e.g., trifluoromethoxy in CAS 1159512-46-5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
